Ethyl 9-oxodecanoate
CAS No.:
Cat. No.: VC4024584
Molecular Formula: C12H22O3
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H22O3 |
---|---|
Molecular Weight | 214.3 g/mol |
IUPAC Name | ethyl 9-oxodecanoate |
Standard InChI | InChI=1S/C12H22O3/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h3-10H2,1-2H3 |
Standard InChI Key | REBDPBAKWSPEIL-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCCCCC(=O)C |
Canonical SMILES | CCOC(=O)CCCCCCCC(=O)C |
Introduction
Chemical and Physical Properties
Ethyl 9-oxodecanoate exhibits distinct physicochemical characteristics that underpin its utility in chemical reactions. With a molecular weight of 200.28 g/mol, its structure combines a ten-carbon backbone with an ethyl ester group and a ketone functionality at the ninth carbon. The compound’s solubility profile is dominated by its hydrophobic alkyl chain, rendering it miscible in organic solvents like ethanol and ether but poorly soluble in water. Stability assessments indicate no significant decomposition under standard storage conditions, though prolonged exposure to acidic or basic environments may induce hydrolysis.
Table 1: Physicochemical Properties of Ethyl 9-Oxodecanoate
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 200.28 g/mol |
Solubility | Ethanol, ether; low in water |
Stability | Stable at room temperature |
Synthesis Methods
The synthesis of ethyl 9-oxodecanoate typically involves acid-catalyzed esterification of 9-oxodecanoic acid with ethanol. This reaction is conducted under reflux conditions to favor product formation, with sulfuric acid serving as the catalyst. Water generated during the process is removed via azeotropic distillation or molecular sieves to shift the equilibrium toward ester production. Post-synthesis purification employs fractional distillation or column chromatography to isolate the compound in high purity.
Table 2: Representative Synthesis Protocol
Parameter | Condition |
---|---|
Reactants | 9-Oxodecanoic acid, ethanol |
Catalyst | Sulfuric acid (1–5 wt%) |
Temperature | Reflux (78–85°C) |
Purification | Distillation/chromatography |
Alternative routes, such as enzymatic esterification using lipases, remain underexplored but could offer greener synthetic pathways.
Chemical Reactivity
The reactivity of ethyl 9-oxodecanoate is governed by its ester and ketone functional groups. Key reactions include:
Hydrolysis
Under acidic or basic conditions, the ester undergoes hydrolysis to yield 9-oxodecanoic acid and ethanol. For example, in aqueous sodium hydroxide, the reaction proceeds via nucleophilic acyl substitution:
This reaction is critical for regenerating the carboxylic acid precursor.
Reduction
The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride () or lithium aluminum hydride ():
This transformation expands its utility in synthesizing alcohols for pharmaceutical intermediates.
Nucleophilic Attack
The carbonyl group attracts nucleophiles such as Grignard reagents, enabling chain elongation. For instance, reaction with methylmagnesium bromide forms a tertiary alcohol:
Applications and Research Findings
Organic Synthesis
Ethyl 9-oxodecanoate serves as a versatile intermediate in synthesizing complex molecules. Its ketone and ester groups allow sequential transformations, such as oxidation to dicarboxylic acids or cross-coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry
Preliminary studies suggest potential bioactivity due to its structural similarity to endogenous fatty acid derivatives. For example, ketone-containing esters often exhibit antimicrobial or anti-inflammatory properties, though specific assays for ethyl 9-oxodecanoate remain unpublished.
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